molecular formula C10H6Br2O B3306742 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran CAS No. 929413-63-8

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran

Cat. No.: B3306742
CAS No.: 929413-63-8
M. Wt: 301.96 g/mol
InChI Key: MAGNBHUIAUXTNA-ONEGZZNKSA-N
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Description

5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran is a halogenated benzofuran derivative characterized by a bromine atom at the 5-position and an (E)-configured 2-bromoethenyl group at the 2-position of the benzofuran core. The bromoethenyl substituent introduces steric and electronic effects that influence molecular interactions, such as halogen bonding, which can enhance binding to biological targets or modify crystal packing .

Properties

IUPAC Name

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGNBHUIAUXTNA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C=C(O2)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran typically involves the bromination of 2-[(E)-2-ethenyl]-1-benzofuran. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature (0-5°C) to control the reactivity of bromine and prevent over-bromination. The reaction proceeds via electrophilic addition, where bromine adds across the double bond of the ethenyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzofurans with various functional groups.

    Oxidation Reactions: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction Reactions: Formation of ethyl derivatives or other reduced products.

Scientific Research Applications

Scientific Research Applications of 5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran

This compound is a chemical compound with a variety of applications in scientific research. Its unique structure, featuring two bromine atoms and a bromoethenyl group, gives it distinct chemical properties and reactivity, making it valuable in both research and industrial settings.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. The bromination of 2-[(E)-2-ethenyl]-1-benzofuran, typically using bromine (Br2) in a solvent like dichloromethane or chloroform, is a common synthetic route. This reaction is usually conducted at low temperatures (0-5°C) to control bromine's reactivity and prevent over-bromination, proceeding through electrophilic addition where bromine adds across the double bond of the ethenyl group.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Bronopol, which shares a similar mechanism, is known for its wide-spectrum antimicrobial properties, targeting essential thiols within bacterial cells and disrupting essential cellular processes, leading to growth inhibition.

Medicine

The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry

This compound is utilized in the production of specialty chemicals and materials with specific properties. Industrial production methods involve similar synthetic routes but on a larger scale, using industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. Purification techniques such as recrystallization or column chromatography are employed.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of the corresponding ethyl derivative.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the bromoethenyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Features

Planarity of the Benzofuran Core

The benzofuran core in 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran is expected to exhibit planarity similar to related compounds. For example:

  • 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran shows a mean deviation of 0.013–0.014 Å from the least-squares plane of the benzofuran ring .
  • Ethyl 5-bromo-1-benzofuran-2-carboxylate has a near-planar structure, with the carboxyl group tilted at 4.8° relative to the benzofuran plane .
Halogen Bonding and Intermolecular Interactions
  • Bromine atoms in 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran participate in halogen bonding (C–Br···O interactions), stabilizing the crystal lattice .
  • In 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran , CH–π interactions between methyl groups and aromatic rings contribute to molecular packing .

Pharmacological Activities

Benzofuran derivatives exhibit diverse biological activities depending on substituents:

Compound Substituents Biological Activity Reference
Target Compound 5-Br, 2-(E)-Br-ethenyl Not explicitly reported
5-Bromo-3-ethylsulfinyl-2-(4-F-Ph) 5-Br, 3-S(O)Et, 2-(4-F-Ph) Antifungal, antitumor
Ethyl 5-bromo-1-benzofuran-2-carboxylate 5-Br, 2-CO₂Et Pharmacological properties (unspecified)
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 5-Br, 7-Me, 2-acetyl Intermediate in drug synthesis

The bromoethenyl group may confer unique reactivity or binding modes, but pharmacological data for the target compound are absent in the evidence.

Physicochemical Properties

Compound Molecular Weight LogP Water Solubility
Target Compound ~300 (estimated) High* Low (predicted)
5-Bromo-2-(propan-2-yl)-1-benzofuran 239.11 4.32 Not reported
Ethyl 5-bromo-1-benzofuran-2-carboxylate 283.12 ~3.5 Low

*Predicted high LogP due to bromine and hydrophobic ethenyl group.

Biological Activity

5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran, commonly referred to as bronopol, is an organic compound recognized for its wide-spectrum antimicrobial properties . First synthesized in 1897, it has been primarily used as a preservative in pharmaceuticals and cosmetics due to its effectiveness against various microbial strains. This article aims to explore the biological activities associated with bronopol, focusing on its antimicrobial and potential anticancer properties, along with supporting data from scientific research.

Bronopol exerts its antimicrobial effects primarily by targeting essential thiols within bacterial cells. The compound generates biocide-induced bacteriostasis, leading to growth inhibition through two distinct reactions involving thiol binding. This disruption of cellular processes results in the inhibition of bacterial growth, making bronopol an effective agent against various pathogens .

Antimicrobial Activity

Bronopol has demonstrated significant antimicrobial activity against a wide range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for bronopol against several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.78 - 3.12
Escherichia coli1.56 - 6.25
Pseudomonas aeruginosa3.12 - 12.5
Klebsiella pneumoniae1.56 - 6.25
Salmonella typhi0.39 - 1.56

These values indicate that bronopol exhibits potent antibacterial properties comparable to established antibiotics .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of bronopol and its derivatives:

  • Antibacterial Efficacy : A study highlighted that bronopol derivatives with specific substitutions at the benzofuran ring exhibited enhanced antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential : Research has shown that certain benzofuran derivatives, including bronopol, possess anticancer properties by inhibiting the proliferation of human hepatoma cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Pharmacological Applications : Bronopol is being explored for its potential use in drug development, particularly in creating novel therapeutic agents targeting microbial infections and cancer . Its application as a building block in synthesizing more complex organic molecules further underscores its significance in medicinal chemistry.

Q & A

Q. What are the standard synthetic protocols for preparing 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran derivatives?

  • Methodological Answer : A common approach involves oxidation of sulfanyl precursors (e.g., 5-bromo-3-ethylsulfanyl-2-(4-fluorophenyl)-1-benzofuran) using 3-chloroperoxybenzoic acid in dichloromethane at 273 K. The reaction mixture is stirred at room temperature, washed with sodium bicarbonate, purified via column chromatography (hexane/ethyl acetate), and crystallized by slow evaporation in tetrahydrofuran .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : X-ray crystallography is critical for determining bond lengths, angles, and torsion angles (e.g., C–Br distances and dihedral angles between substituents). Complementary techniques include IR (functional group analysis), 1^1H/13^{13}C NMR (substituent positioning), and HRMS (molecular weight confirmation). For example, studies report mean C–C bond lengths of 0.002 Å and RR-factors <0.05 for high-resolution structures .

Advanced Research Questions

Q. How do substituents like bromo and fluorophenyl groups influence the crystal packing and bioactivity of benzofuran derivatives?

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzofuran compounds?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant vs. antitumor efficacy) may arise from variations in assay conditions or substituent stereochemistry. To address this:
  • Use standardized bioassays (e.g., fixed pH, temperature).
  • Perform molecular docking to predict binding affinities to target proteins.
  • Compare torsion angles (e.g., C2–C3–C4–Br = 179.49° vs. 170° in analogues) to assess conformational impacts on activity .

Q. How can halogen bonding be exploited to enhance the pharmacological properties of benzofuran derivatives?

  • Methodological Answer : Bromine’s polarizability facilitates halogen bonding with biological targets (e.g., enzyme active sites). Computational tools like electrostatic potential maps (e.g., using Gaussian software) can identify optimal substituent positions. Experimental validation involves synthesizing derivatives with systematic halogen substitutions and testing inhibition constants (KiK_i) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when synthesizing brominated benzofuran derivatives to ensure reproducibility?

  • Methodological Answer :
  • Monitor reaction progress via TLC (hexane/ethyl acetate, 2:1 v/v).
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation of sulfanyl intermediates.
  • Validate purity (>95%) by HPLC with UV detection at 254 nm .

Q. How can crystallographic data be used to predict solubility and bioavailability?

  • Methodological Answer : Crystal packing density (derived from unit cell volume) correlates with solubility. For example, lower density (e.g., 719.23 Å3^3) suggests weaker intermolecular forces and higher solubility. Pair this with LogP calculations (e.g., using ChemDraw) to optimize derivatives for pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Reactant of Route 2
Reactant of Route 2
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran

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